molecular formula C10H8ClN B145723 1-Amino-4-chloronaphthalene CAS No. 4684-12-2

1-Amino-4-chloronaphthalene

Cat. No. B145723
CAS RN: 4684-12-2
M. Wt: 177.63 g/mol
InChI Key: DEPDZGNUVOAZCW-UHFFFAOYSA-N
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Patent
US05420163

Procedure details

The following intermediate anilines and aromatic amines were prepared in a manner similar to that described in the indicated publication, and were then reacted with the appropriate benzoyl isocyanate according to the procedure employed in Example II above: 5-amino-3-methyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 2-amino-5-(1-naphthyl) methylthio-1,3,4-thiadiazole described in German Patent 1,079,060 (Compound 38); 5-(4-nitrophenyl)-3-trifluoromethyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 50) in which the reduction conditions of Example I, Part B above were used to prepare the corresponding aniline: 1-chloro-4-nitronaphthalene described in Bassilios, Bull. Soc. Chim. Fr., 1951, 651 in which catalytic reduction (Example I, Part B above) afforded 1-amino-4-chloronaphthalene (Compound 40); 1-chloro-4-nitronaphthalene was converted into 1-amino-4-(2,4-dimethylphenoxy) naphthalene according to U.S. patent application Ser. No. 495,331, filed May 20, 1983 (Compound 42); 9-nitroanthracene was reduced using the procedure described in Example I, Part B above (Compound 44); 1-amino-4-chloro-5,6,7,8-tetrahydronaphthalene described in Press and Hoffman, Org. Prep. Proc. Int., 1982, 14,204 and Simonetta Beltfane, Gazz. Chim. Ital., 1958, 88,769 (Compound 70); 3,5-dichloro-4-[4-chloro-1-naphthoxy)butoxy] aniline and 4-[1-(1-naphthyl)ethoxy] aniline described in U.S. patent application Ser. No. 430,368, filed Sep. 30, 1982 (Compounds 66 and 81); 1,1-bis-(4-chlorophenyl)methylamine and alpha-methyl-4-chlorobenzylamine described in Cram and Guthrie, J. Am. Chem. Soc., 1966, 88, 5760 (Compounds 83 and 84); and alpha-amino -4-chlorophenylacetonitrile described in Stevens et al., J. Chem. Soc., 1931, 2568 (Compound 86). Compounds 51 and 52 were prepared from commercially available anilines or amines according to the procedure employed in Example II above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Compound 50
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reactant
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Type
reactant
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Identifiers

REACTION_CXSMILES
C(N=C=O)(=O)C1C=CC=CC=1.NC1ON=C(C)N=1.NC1SC(SCC2C3C(=CC=CC=3)C=CC=2)=NN=1.[N+](C1C=CC(C2ON=C(C(F)(F)F)N=2)=CC=1)([O-])=O.NC1C=CC=CC=1.[Cl:62][C:63]1[C:72]2[C:67](=[CH:68][CH:69]=[CH:70][CH:71]=2)[C:66]([N+:73]([O-])=O)=[CH:65][CH:64]=1>>[NH2:73][C:66]1[C:67]2[C:72](=[CH:71][CH:70]=[CH:69][CH:68]=2)[C:63]([Cl:62])=[CH:64][CH:65]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=NO1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=NN1)SCC1=CC=CC2=CC=CC=C12
Step Four
Name
Compound 38
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC(=NO1)C(F)(F)F
Step Six
Name
Compound 50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=C(C2=CC=CC=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.